molecular formula C8H6F4O B1371425 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol CAS No. 81577-10-8

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

Cat. No. B1371425
CAS RN: 81577-10-8
M. Wt: 194.13 g/mol
InChI Key: VFXAHGNGZGBILK-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol” is an organic compound with the molecular formula C8H6F4O . It is related to 2,2,2-Trifluoroethanol, which is a colorless, water-miscible liquid with a smell reminiscent of ethanol . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol” can be represented by the InChI code: 1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H . This indicates that the molecule consists of a trifluoromethyl group (CF3), a fluorophenyl group (C6H4F), and a hydroxyl group (OH).

Scientific Research Applications

1. Solvent in Organic Chemistry

  • Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is used as a specialized solvent in organic chemistry .
  • Method : It is used in reactions such as the oxidations of sulfur compounds using hydrogen peroxide .
  • Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent can effectively conduct these reactions .

2. Inhibitor of Alcohol Dehydrogenase

  • Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol competitively inhibits alcohol dehydrogenase .
  • Method : It is used in biochemical studies to understand the function and mechanism of alcohol dehydrogenase .
  • Results : The inhibition of alcohol dehydrogenase by 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol provides insights into the enzyme’s activity .

3. Solvent for Peptides and Proteins

  • Application : It is an effective solvent for peptides and proteins .
  • Method : It is used in NMR-based protein folding studies .
  • Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent can aid in the study of protein structure and function .

4. Control Nucleophilic Peptide Arylation

  • Application : It is used as a solvent to control nucleophilic peptide arylation .
  • Method : The S N Ar arylation of peptides with perfluoroaromatics provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
  • Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent in peptide S N Ar reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .

5. Protein Denaturant

  • Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol acts as a protein denaturant .
  • Method : It is used in biochemical studies to understand the structure and function of proteins .
  • Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a protein denaturant can aid in the study of protein structure and function .

6. Green Solvent in Organic Synthesis

  • Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is considered as an ideal solvent due to its high ionizing power, strong hydrogen bond donating ability and environmentally friendliness characteristics .
  • Method : It is used in various organic synthesis reactions .
  • Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent can effectively conduct these reactions .
  • Solvent in Organic Chemistry
  • Inhibitor of Alcohol Dehydrogenase
  • Solvent for Peptides and Proteins
  • Control Nucleophilic Peptide Arylation
  • Protein Denaturant
  • Green Solvent in Organic Synthesis

properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXAHGNGZGBILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631336
Record name 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

CAS RN

81577-10-8
Record name 3-Fluoro-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81577-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 3-fluorobenzaldehyde (500 mg, 4.03 mmol), (trifluoromethyl)trimethylsilane (715 μL, 4.83 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 403 μL, 0.403 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 3 hours. Thus, 1-fluoro-3-(2,2,2-trifluoro-1-hydroxyethyl)benzene (Compound DA) (942 mg, yield: quantitative) was obtained.
Quantity
500 mg
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715 μL
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solution
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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